molecular formula C25H30O6 B070628 Cochliobolic acid CAS No. 185846-15-5

Cochliobolic acid

Cat. No.: B070628
CAS No.: 185846-15-5
M. Wt: 426.5 g/mol
InChI Key: UWFRQOWLUPERFN-WUSQRGMKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cochliobolic acid typically involves the cultivation of Cochliobolus lunatus under specific conditions that promote the production of this metabolite. The exact synthetic routes and reaction conditions are proprietary and often involve complex fermentation processes.

Industrial Production Methods: Industrial production of this compound is achieved through large-scale fermentation. The fungus is grown in bioreactors under controlled conditions, and the metabolite is subsequently extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Cochliobolic acid, like other carboxylic acids, can undergo several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acyl chlorides.

Scientific Research Applications

Cochliobolic acid has a wide range of scientific research applications:

Mechanism of Action

Cochliobolic acid exerts its effects by inhibiting the binding of transforming growth factor-alpha to the epidermal growth factor receptor. This inhibition disrupts the signaling pathways mediated by the epidermal growth factor receptor, which are crucial for cell growth and proliferation .

Comparison with Similar Compounds

    Fusaric acid: Another fungal metabolite with inhibitory effects on specific receptors.

    Penicillic acid: Known for its antimicrobial properties.

    Aflatoxin: A well-known mycotoxin with significant biological activity.

Uniqueness: Cochliobolic acid is unique due to its specific inhibitory action on the epidermal growth factor receptor, which distinguishes it from other similar fungal metabolites .

Properties

CAS No.

185846-15-5

Molecular Formula

C25H30O6

Molecular Weight

426.5 g/mol

IUPAC Name

(2R,3R,5S)-3-hydroxy-5-[(1E,3E,5E,7E,9E,11E,15E)-17-methyl-13,14-dioxononadeca-1,3,5,7,9,11,15-heptaenyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C25H30O6/c1-3-19(2)16-17-22(27)21(26)15-13-11-9-7-5-4-6-8-10-12-14-20-18-23(28)24(31-20)25(29)30/h4-17,19-20,23-24,28H,3,18H2,1-2H3,(H,29,30)/b6-4+,7-5+,10-8+,11-9+,14-12+,15-13+,17-16+/t19?,20-,23-,24-/m1/s1

InChI Key

UWFRQOWLUPERFN-WUSQRGMKSA-N

SMILES

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O

Isomeric SMILES

CCC(C)/C=C/C(=O)C(=O)/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]1C[C@H]([C@@H](O1)C(=O)O)O

Canonical SMILES

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O

Synonyms

Cochliobolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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